Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
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Overview
Description
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic compound with the molecular formula C19H23NO6S and a molecular weight of 393.46 g/mol . This compound is known for its unique chemical structure, which includes a leucine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group . It is used in various scientific research applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the reaction of leucine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The methoxyphenoxy group can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can be compared with other similar compounds, such as:
Leucine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
Leucine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: The presence of a chlorine atom can influence the compound’s chemical stability and reactivity.
Leucine,N-[[4-(2-nitrophenoxy)phenyl]sulfonyl]-: The nitro group can introduce different electronic effects, impacting the compound’s interactions with molecular targets.
These comparisons highlight the unique features of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- and its potential advantages in various applications .
Properties
Molecular Formula |
C19H23NO6S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22)/t16-/m0/s1 |
InChI Key |
JBEFGVKJNHLKKB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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